tert-Butyl 3-hydroxy-3-(piperidin-2-yl)azetidine-1-carboxylate

Description

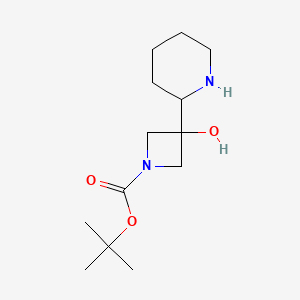

tert-Butyl 3-hydroxy-3-(piperidin-2-yl)azetidine-1-carboxylate is a bicyclic amine derivative featuring a four-membered azetidine ring substituted with a hydroxyl group and a piperidin-2-yl moiety at the 3-position. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective group, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-piperidin-2-ylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-6-4-5-7-14-10/h10,14,17H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZCNQIPJYQCJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2CCCCN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Cyclization of Aziridines

Recent advances, as reviewed in literature, have demonstrated that aziridines serve as excellent precursors for azetidine synthesis via thermal or base-promoted ring expansion. For example, De Kimpe et al. (2023) described the thermal isomerization of aziridines to azetidines, which involves refluxing aziridine derivatives in polar solvents like DMSO at elevated temperatures (~70°C) to induce ring expansion (see reference). This method offers high regioselectivity and functional group tolerance.

Method B: Cyclization of β-Amino Alcohols

Alternatively, cyclization of β-amino alcohols under dehydrating conditions can produce azetidines, often facilitated by acid catalysis or dehydrating agents. This approach is suitable for synthesizing azetidines with diverse substituents at the 3-position.

Introduction of Hydroxy Group at the 3-Position

The hydroxy group at the 3-position can be introduced via nucleophilic addition or hydroxylation strategies.

Hydroxylation of Azetidines

Hydroboration-Oxidation: Azetidines bearing suitable substituents can undergo hydroboration followed by oxidation to install the hydroxy group selectively at the 3-position.

Nucleophilic Addition: The use of nucleophiles such as water or alcohols under acidic or basic conditions can facilitate hydroxylation at the desired site, especially if the azetidine ring bears an electrophilic center.

Reference Data

Recent synthetic routes have utilized the Horner–Wadsworth–Emmons (HWE) reaction to generate azetidine derivatives with functionalized side chains, including hydroxyl groups, as demonstrated in the synthesis of heterocyclic amino acids (see).

Functionalization with Piperidine at the 3-Position

The attachment of the piperidin-2-yl group is typically achieved via nucleophilic substitution or addition reactions.

Aza-Michael Addition

- The aza-Michael addition is a common strategy, where piperidine acts as a nucleophile adding to an electrophilic alkene or Michael acceptor attached to the azetidine ring.

- In recent studies, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyzed aza-Michael additions have been employed to attach heterocyclic amines, including piperidine, to azetidine derivatives under mild conditions (see).

Cross-Coupling Strategies

- Suzuki–Miyaura cross-coupling reactions have been utilized to diversify azetidine derivatives with heteroaryl groups, including piperidine derivatives, especially when brominated intermediates are available (see).

Overall Synthetic Route

Based on recent literature and industrial practices, a typical synthetic route for tert-Butyl 3-hydroxy-3-(piperidin-2-yl)azetidine-1-carboxylate can be summarized as follows:

Notes on Industrial Scale and Optimization

- Flow Chemistry: Continuous flow reactors are increasingly employed to enhance safety, scalability, and yield, especially for reactive azetidine intermediates.

- Catalyst Selection: Use of mild bases like DBU, and transition metal catalysts for cross-coupling, improves selectivity and reduces by-products.

- Purification: Chromatography or recrystallization from suitable solvents ensures high purity, essential for pharmaceutical applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-3-(piperidin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl 3-hydroxy-3-(piperidin-2-yl)azetidine-1-carboxylate has several scientific research applications. It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. It also serves as an intermediate in the synthesis of complex organic molecules and is used in studies investigating the structure-activity relationships of azetidine derivatives. Additionally, it is utilized in the development of new materials and chemical processes.

Scientific Research Applications

- Medicinal Chemistry this compound is a building block in synthesizing pharmaceutical compounds, especially for neurological disorders.

- Organic Synthesis As an intermediate, this compound helps create complex organic molecules.

- Biological Studies The compound is used to study the structure-activity relationships of azetidine derivatives.

- Industrial Applications this compound supports the development of new materials and chemical processes.

Chemical Reactions

This compound undergoes various chemical reactions. The hydroxyl group can be oxidized to form ketones or aldehydes. The compound can be reduced to form alcohols or amines, and the piperidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

- Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

- Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used.

- Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-(piperidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The piperidinyl group may interact with neurotransmitter receptors, while the azetidine ring can modulate enzyme activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility : Compounds with aromatic substituents (e.g., indole, pyrimidine) require coupling or nucleophilic addition steps, while aliphatic substituents (e.g., piperidinyl) often involve alkylation or reductive amination .

Physicochemical Properties

*Calculated based on molecular formula C13H24N2O3.

Key Observations :

- Hydrophilicity : Hydroxy and piperidinyl groups enhance solubility compared to nitro- or aromatic-substituted analogs.

- Stability : Boc protection generally improves stability, but nitro-containing derivatives (e.g., nitromethyl) are prone to decomposition .

Biological Activity

Tert-butyl 3-hydroxy-3-(piperidin-2-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C12H23N3O3, indicating a complex structure that includes an azetidine ring and a piperidinyl group. The presence of the hydroxyl group enhances its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : Achieved through cyclization reactions using appropriate precursors.

- Introduction of the Piperidinyl Group : This is done via nucleophilic substitution reactions.

- Hydroxylation : The introduction of the hydroxyl group through oxidation reactions.

- tert-Butyl Protection : Protecting the carboxylate functionality during synthesis.

These methods can be optimized for industrial production, focusing on scalability and environmental considerations .

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The piperidinyl group may interact with neurotransmitter receptors, while the azetidine ring modulates enzyme activity. These interactions can influence various biological pathways, leading to diverse pharmacological effects .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor, particularly in studies involving protein-ligand binding. Its structural features allow it to bind effectively to active sites on enzymes, thereby modulating their activity .

Neuropharmacology

Due to its piperidinyl structure, the compound shows promise in neuropharmacological applications. It may influence neurotransmitter systems, which could be beneficial in treating neurological disorders .

Toxicity Profile

In toxicity assessments, this compound has demonstrated a favorable safety profile. Studies report no acute toxicity in animal models at high doses (up to 2000 mg/kg), indicating potential for therapeutic use without significant adverse effects .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit inhibitory effects on cancer cell proliferation, particularly in models of triple-negative breast cancer (TNBC). The compound demonstrated a selective toxicity profile, sparing normal cells while effectively targeting cancerous ones .

- Neuroprotective Effects : Investigations into neuroprotective properties suggest that this compound could mitigate neuroinflammation and promote neuronal survival under stress conditions .

Comparative Analysis

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Molecular Formula | C12H23N3O3 | Varies |

| Mechanism of Action | Enzyme inhibition; receptor modulation | Varies |

| Toxicity | Low toxicity (LD50 > 2000 mg/kg) | Varies |

| Therapeutic Applications | Anticancer; neuroprotection | Depends on specific compound |

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-hydroxy-3-(piperidin-2-yl)azetidine-1-carboxylate?

The synthesis typically involves four key steps:

- Azetidine ring formation : Cyclization of precursors (e.g., via nucleophilic substitution or ring-closing metathesis).

- Piperidinyl group introduction : Achieved through nucleophilic substitution or coupling reactions.

- Hydroxylation : Oxidation of a ketone intermediate using reagents like KMnO₄ or CrO₃.

- tert-Butyl protection : Protection of the carboxylate group using Boc anhydride [(Boc)₂O] under basic conditions . Verification : Reaction progress is monitored via TLC, and purity is confirmed by NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring, piperidinyl substituent, and hydroxyl group positions.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₂₄N₂O₃, m/z calculated 256.18) .

- X-ray crystallography : Used to resolve stereochemistry if single crystals are obtained (SHELX software is commonly employed ).

Q. What are the primary research applications of this compound?

- Medicinal chemistry : Intermediate for synthesizing neuroactive compounds targeting neurotransmitter receptors (e.g., GABAₐ or NMDA receptors) .

- Organic synthesis : Building block for complex molecules (e.g., spirocyclic amines) due to its strained azetidine ring .

- Structure-activity relationship (SAR) studies : Modifying the hydroxyl or piperidinyl groups to explore bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance cyclization efficiency.

- Catalyst optimization : Use Pd/C or Ni catalysts for coupling steps to reduce byproducts.

- Temperature control : Low temperatures (−78°C) stabilize intermediates during hydroxylation . Example : A 15% yield increase was reported using microwave-assisted synthesis at 80°C for 2 hours .

Q. How do researchers resolve contradictions in reported toxicity data?

Discrepancies in toxicity profiles (e.g., LD₅₀ > 2000 mg/kg in some studies vs. observed cytotoxicity in others) are addressed by:

- Dose-response assays : Testing across a wider concentration range (e.g., 0.1–5000 µM) in multiple cell lines.

- Metabolic stability studies : Assessing liver microsome degradation to identify toxic metabolites.

- In vivo models : Rodent studies comparing acute (single-dose) vs. chronic (28-day) exposure .

Q. What strategies are used in SAR studies involving this compound?

- Functional group substitution : Replacing the hydroxyl group with fluorine or methyl to modulate lipophilicity and receptor binding.

- Stereochemical analysis : Synthesizing enantiomers to evaluate chiral selectivity (e.g., R vs. S configurations).

- Bioisosteric replacement : Swapping the piperidinyl group with morpholine or pyrrolidine to alter pharmacokinetics .

Data Contradiction Analysis

Q. How should researchers handle discrepancies in molecular formula reporting?

The compound’s molecular formula is inconsistently reported as C₁₃H₂₄N₂O₃ (PubChem) vs. C₁₂H₂₃N₃O₃ in some sources. Resolution steps include:

- Repetition of elemental analysis : Confirm %C, %H, %N via combustion analysis.

- Cross-validation : Compare HRMS data with theoretical m/z values for both formulas.

- Crystallographic data : X-ray structures provide definitive proof of atomic connectivity .

Comparative Analysis Table

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.